4-Cyano-4,4-dimethylbutyl 4-formylbenzoate
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Overview
Description
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate is an organic compound with a complex structure that includes both cyano and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4,4-dimethylbutyl 4-formylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-formylbenzoic acid, which is then esterified with 4-cyano-4,4-dimethylbutanol under acidic conditions to form the desired ester. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Ammonia (NH3) for amide formation, sodium hydroxide (NaOH) for hydrolysis to alcohol
Major Products Formed
Oxidation: 4-Cyano-4,4-dimethylbutyl 4-carboxybenzoate
Reduction: 4-Amino-4,4-dimethylbutyl 4-formylbenzoate
Substitution: 4-Cyano-4,4-dimethylbutyl 4-amidobenzoate, 4-Cyano-4,4-dimethylbutyl 4-hydroxybenzoate
Scientific Research Applications
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Cyano-4,4-dimethylbutyl 4-formylbenzoate involves its reactive functional groups. The formyl group can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling applications. The cyano group can participate in various chemical transformations, providing a pathway for the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4,4-dimethylbutyl benzoate: Lacks the formyl group, making it less reactive in certain applications.
4-Formylbenzoic acid: Contains a formyl group but lacks the cyano and ester functionalities, limiting its versatility.
4-Cyano-4,4-dimethylbutanol: Contains the cyano group but lacks the ester and formyl functionalities.
Uniqueness
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate is unique due to the presence of both cyano and formyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
(4-cyano-4-methylpentyl) 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,11-16)8-3-9-19-14(18)13-6-4-12(10-17)5-7-13/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWHIOZLSJUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC(=O)C1=CC=C(C=C1)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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